molecular formula C20H19N3O3 B2902305 N-(3-acetamidophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 862831-88-7

N-(3-acetamidophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2902305
CAS RN: 862831-88-7
M. Wt: 349.39
InChI Key: RMSIAESVFPLCSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetamidophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as ADMAI and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of ADMAI is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. The compound has been shown to selectively bind to certain enzymes, leading to their inhibition and subsequent downstream effects. ADMAI has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
ADMAI has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes and proteins, leading to downstream effects such as reduced inflammation and cancer cell death. ADMAI has also been shown to have anti-microbial properties, making it a potential treatment for bacterial and fungal infections.

Advantages and Limitations for Lab Experiments

ADMAI has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high yield and purity. The compound has also been shown to selectively bind to specific proteins and enzymes, making it a useful tool for protein analysis and drug discovery. However, there are also limitations to the use of ADMAI in lab experiments. The compound has limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of ADMAI is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on ADMAI. One potential area of research is the development of ADMAI-based fluorescent probes for imaging applications. The compound has also been shown to have potential as an anti-cancer agent, and further research could focus on optimizing its efficacy and safety for use in cancer treatment. Additionally, the mechanism of action of ADMAI is not fully understood, and further research could focus on elucidating its interactions with specific enzymes and proteins. Overall, ADMAI has significant potential for use in various fields of scientific research, and further studies could lead to the development of new diagnostic and therapeutic tools.

Synthesis Methods

The synthesis of ADMAI involves the reaction of 3-acetamidophenol and 1,2-dimethyl-1H-indole-3-carbaldehyde in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The reaction proceeds via a condensation reaction, followed by an intramolecular cyclization to form the final product. The synthesis of ADMAI has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

ADMAI has been studied extensively for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. ADMAI has also been studied for its potential use as a fluorescent probe for imaging applications. The compound has been shown to selectively bind to specific proteins and enzymes, making it a useful tool for protein analysis and drug discovery.

properties

IUPAC Name

N-(3-acetamidophenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-12-18(16-9-4-5-10-17(16)23(12)3)19(25)20(26)22-15-8-6-7-14(11-15)21-13(2)24/h4-11H,1-3H3,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSIAESVFPLCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=CC(=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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